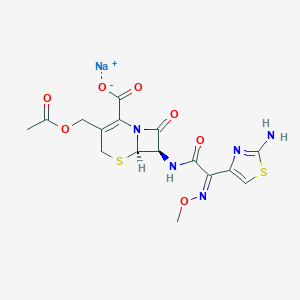
Cefotaxime sodium
描述
Cefotaxime sodium is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is particularly useful in treating severe infections such as meningitis, sepsis, pneumonia, urinary tract infections, and gonorrhea . This compound works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria .
准备方法
Synthetic Routes and Reaction Conditions: Cefotaxime sodium is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the acylation of 7-aminocephalosporanic acid with 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid to form cefotaxime acid. This is followed by the esterification of the carboxyl group with acetoxymethyl bromide to yield cefotaxime .
Industrial Production Methods: In industrial settings, this compound is produced by treating cefotaxime acid with sodium hydroxide in an aqueous solvent such as methanol, ethanol, or acetone. The reaction is carried out in the presence of sodium ions to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the acetoxymethyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols
Major Products:
Oxidation: Oxidized derivatives of cefotaxime.
Reduction: Reduced forms of cefotaxime.
Substitution: Substituted derivatives with different functional groups
科学研究应用
Clinical Applications
Cefotaxime sodium is utilized in various clinical scenarios, including:
- Lower Respiratory Tract Infections : Effective in treating pneumonia caused by Streptococcus pneumoniae and other pathogens, with clinical cure rates exceeding 90% in trials .
- Genitourinary Infections : Used for urinary tract infections caused by Escherichia coli and Klebsiella species .
- Meningitis : Administered for bacterial meningitis, demonstrating significant efficacy against common pathogens .
- Sepsis : Employed in the treatment of sepsis caused by multiple organisms, including Staphylococcus aureus and E. coli .
- Surgical Prophylaxis : Often given before surgical procedures to prevent postoperative infections .
Table 1: Efficacy of this compound in Clinical Trials
| Infection Type | Study Population | Clinical Cure Rate (%) | References |
|---|---|---|---|
| Lower Respiratory Infections | 656 patients | 93.9 | |
| Meningitis | Varies | >90 | |
| Urinary Tract Infections | Varies | 95 | |
| Sepsis | Varies | 85-90 |
Case Studies
- Case Study: Cefotaxime in Septic Shock
- Case Study: Acute Intravascular Hemolysis
Pharmacokinetics and Safety
This compound is administered via injection and exhibits rapid absorption and distribution throughout the body. Its pharmacokinetic profile indicates a half-life suitable for effective dosing schedules, typically every 8 to 12 hours depending on the severity of the infection .
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Half-Life | 1-2 hours |
| Peak Plasma Levels | 30-60 minutes post-injection |
| Volume of Distribution | 0.3 L/kg |
作用机制
Cefotaxime sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This disruption in cell wall synthesis leads to cell lysis and ultimately the death of the bacteria .
相似化合物的比较
Ceftriaxone: Similar in spectrum but has a longer half-life.
Ceftazidime: More effective against Pseudomonas aeruginosa.
Cefoperazone: Has additional activity against anaerobic bacteria
Cefotaxime sodium’s unique combination of broad-spectrum activity and resistance to beta-lactamases makes it a valuable antibiotic in the treatment of severe bacterial infections.
属性
CAS 编号 |
64485-93-4 |
|---|---|
分子式 |
C16H16N5NaO7S2 |
分子量 |
477.5 g/mol |
IUPAC 名称 |
sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1 |
InChI 键 |
AZZMGZXNTDTSME-UAGKDTLGSA-M |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
手性 SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
外观 |
White Solid |
熔点 |
> 165°C |
Key on ui other cas no. |
64485-93-4 |
Pictograms |
Irritant; Health Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
63527-52-6 (Parent) |
溶解度 |
68.2 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















